3,4-Dichloro-5-(2-chloroethoxy)pyridazine
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Overview
Description
3,4-Dichloro-5-(2-chloroethoxy)pyridazine is a pyridazine derivative with the molecular formula C6H5Cl3N2O and a molecular weight of 227.5 g/mol . This compound is known for its high purity (minimum 95%) and unique chemical properties, including a boiling point of 304.88°C and a melting point of 62.14°C . It is utilized in various chemical applications due to its stability and reactivity.
Preparation Methods
The synthesis of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2-chloroethanol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Dichloro-5-(2-chloroethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-5-(2-chloroethoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-Dichloro-5-(2-chloroethoxy)pyridazine can be compared with other pyridazine derivatives, such as pyridazinone and pyrimidine. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties . For example:
Biological Activity
3,4-Dichloro-5-(2-chloroethoxy)pyridazine is a pyridazine derivative that has garnered attention for its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a pyridazine ring substituted with two chlorine atoms and an ethoxy group. Its structure can be represented as follows:
This configuration is crucial for its biological activity, influencing its interaction with various biological targets.
1. Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against a range of bacterial strains and fungi. A notable study reported the synthesis of pyridazine derivatives that displayed potent inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
2. Anticancer Properties
Pyridazine derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, one study evaluated the cytotoxicity of various pyridazine derivatives against human adenocarcinoma cell lines (LoVo, SK-OV-3, MCF-7) and found dose-dependent anti-tumor activity .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | LoVo | 15 | Induction of apoptosis |
Similar Pyridazine Derivative | SK-OV-3 | 20 | Cell cycle arrest |
Similar Pyridazine Derivative | MCF-7 | 25 | Inhibition of proliferation |
3. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. Some pyridazine derivatives inhibit pro-inflammatory cytokines such as IL-1β in stimulated human cells. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body:
- Enzyme Inhibition : Many pyridazine derivatives act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP). This mechanism is particularly relevant in cardiovascular applications where modulation of these pathways can improve heart function .
- Receptor Modulation : The compound may also influence various receptors involved in cancer progression and inflammation, although specific receptor targets for this compound require further elucidation.
Case Studies
Several case studies highlight the efficacy of pyridazine derivatives:
- Case Study on Antimicrobial Activity : A study involving the testing of this compound against resistant bacterial strains showed significant antimicrobial efficacy compared to standard antibiotics .
- Case Study on Cancer Treatment : In vivo studies using murine models demonstrated that administration of a related pyridazine derivative led to a significant reduction in tumor size and improved survival rates, indicating its potential as a chemotherapeutic agent .
Properties
CAS No. |
1346698-27-8 |
---|---|
Molecular Formula |
C6H5Cl3N2O |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
3,4-dichloro-5-(2-chloroethoxy)pyridazine |
InChI |
InChI=1S/C6H5Cl3N2O/c7-1-2-12-4-3-10-11-6(9)5(4)8/h3H,1-2H2 |
InChI Key |
DBDQKGYBBMLBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)Cl)OCCCl |
Origin of Product |
United States |
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